N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-({[2,3’-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique structure combining bifuran, phenyl, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the thiazole ring: This is often done via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as flash chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-({[2,3’-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The bifuran and thiazole moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile
- 2,4,5-Triphenyl-5-propyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-2-thien-2-yl-4,5-dihydrofuran-3-carbonitrile
- 2-(1-Benzofuran-2-yl)-5-propyl-4,5-diphenyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-4,5-dihydro-2,2’-bifuran-3-carbonitrile
Uniqueness
N-({[2,3’-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide is unique due to its combination of bifuran, phenyl, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-18(16-12-25-19(21-16)13-4-2-1-3-5-13)20-10-15-6-7-17(24-15)14-8-9-23-11-14/h1-9,11-12H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKPEOODPAIKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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